molecular formula C12H15ClF3NO B3276098 3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride CAS No. 634924-02-0

3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride

Cat. No.: B3276098
CAS No.: 634924-02-0
M. Wt: 281.7 g/mol
InChI Key: IWTUUIBSAWCLOU-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride is a useful research compound. Its molecular formula is C12H15ClF3NO and its molecular weight is 281.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties

Rahulan et al. (2014) studied a derivative compound of 3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride, which demonstrated notable nonlinear optical properties. These properties are significant for applications in optical devices like optical limiters, highlighting its potential in the field of photonics and laser technology (Rahulan et al., 2014).

Generation of Structurally Diverse Compounds

Roman (2013) utilized a ketonic Mannich base derived from this compound in various alkylation and ring closure reactions. This work is crucial for generating a diverse library of compounds, potentially useful in different areas of chemical research and drug discovery (Roman, 2013).

Potential Antidepressant Agents

Clark et al. (1979) synthesized analogues of this compound, evaluating them as potential antidepressant agents. Their study provided insights into the compound's therapeutic potential, particularly in psychopharmacology (Clark et al., 1979).

Urotensin-II Receptor Agonist

Croston et al. (2002) identified a derivative of this compound as a nonpeptidic agonist of the urotensin-II receptor. This discovery is significant for pharmacological research, potentially offering a new approach to drug development related to this receptor (Croston et al., 2002).

Properties

IUPAC Name

3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c1-16(2)8-7-11(17)9-3-5-10(6-4-9)12(13,14)15;/h3-6H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTUUIBSAWCLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(Trifluoromethyl) acetophenone (4.97 g, 26.4 mmol), paraformaldehyde (1.586 g, 2 eq.), dimethylamine hydrochloride (3.23 g, 1.5 eq.) were mixed together in 7 ml of EtOH, treated with 0.08 ml of 37% HCl, and heated to reflux for 5 h. Cooling down to ambient temperature, filtration and washing with tiny amounts of cold EtOH delivered 4.59 g of the title compound as white crystals, mp. 128–142° C. (dec.).
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
1.586 g
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.08 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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